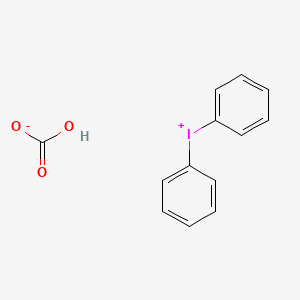
Diphenyliodanium hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyliodanium hydrogen carbonate is a chemical compound that belongs to the class of diaryliodonium salts. These compounds are known for their high reactivity and are often used as intermediates in organic synthesis. This compound is particularly notable for its role in various catalytic processes and its ability to act as an electrophilic arylating agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyliodanium hydrogen carbonate can be synthesized through the reaction of phenyl iodine with benzene in the presence of a suitable oxidizing agent. The reaction typically involves the use of solvents such as toluene or acetonitrile and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also include steps for the purification of the final product to remove any impurities that could affect its performance in subsequent applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyliodanium hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It is commonly used in electrophilic aromatic substitution reactions to introduce phenyl groups into heteroaromatic compounds.
Common Reagents and Conditions
The compound is often used in the presence of palladium catalysts and solvents like tetrahydrofuran (THF) at moderate temperatures (around 60°C). Common reagents include benzoquinone and copper acetate, which facilitate the reaction and improve yield .
Major Products
The major products formed from reactions involving this compound include 2-phenylheteroaromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Diphenyliodanium hydrogen carbonate has a wide range of applications in scientific research, including:
Biology: The compound’s ability to act as an electrophilic arylating agent makes it useful in the modification of biomolecules for research purposes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism by which diphenyliodanium hydrogen carbonate exerts its effects involves the formation of noncovalent interactions with substrates through hydrogen and halogen bonding. These interactions activate the carbonyl and imine groups in the substrates, facilitating various catalytic processes. The compound’s electrophilic nature allows it to effectively participate in arylation reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine compound used as an oxidizing agent in organic synthesis.
Diphenyliodonium triflate: Similar to diphenyliodanium hydrogen carbonate, it is used in electrophilic aromatic substitution reactions.
Uniqueness
This compound is unique in its ability to act as both a hydrogen- and halogen-bond-donating organocatalyst. This dual functionality enhances its catalytic activity and makes it particularly effective in multicomponent reactions, such as the synthesis of imidazopyridines .
Eigenschaften
CAS-Nummer |
136803-28-6 |
|---|---|
Molekularformel |
C13H11IO3 |
Molekulargewicht |
342.13 g/mol |
IUPAC-Name |
diphenyliodanium;hydrogen carbonate |
InChI |
InChI=1S/C12H10I.CH2O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h1-10H;(H2,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
SPBPCHPKSOFZQF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


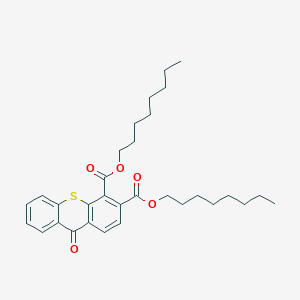
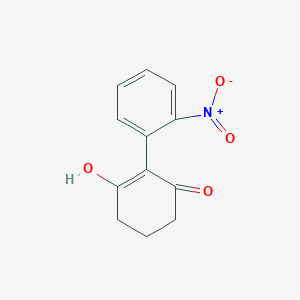
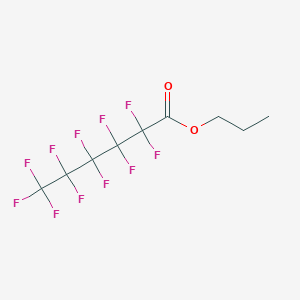
![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
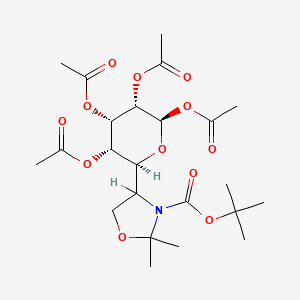
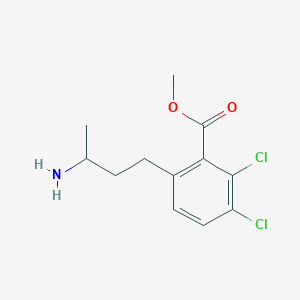
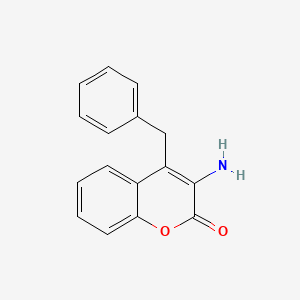
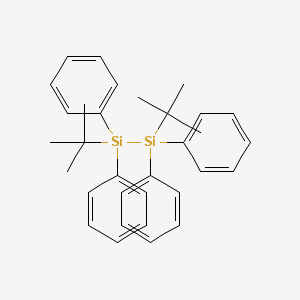
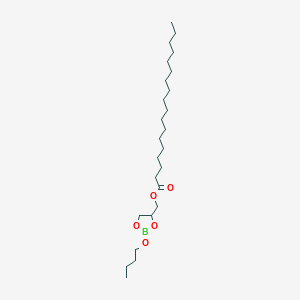

![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)
